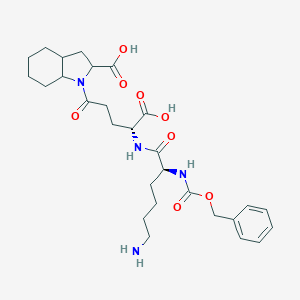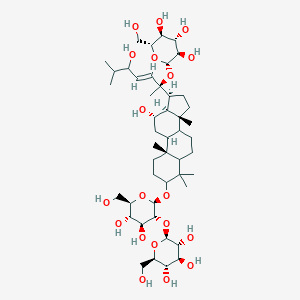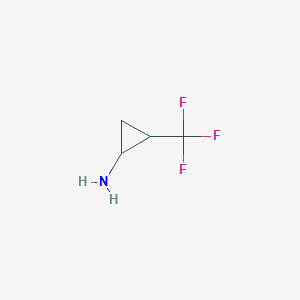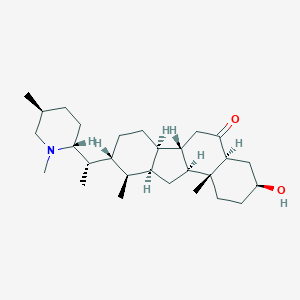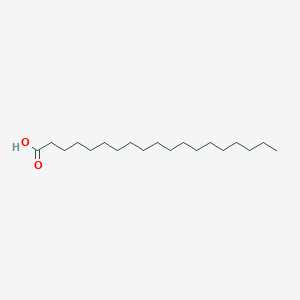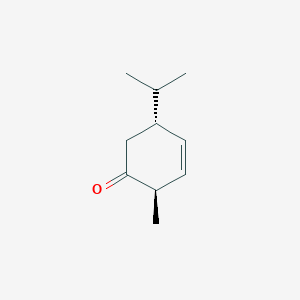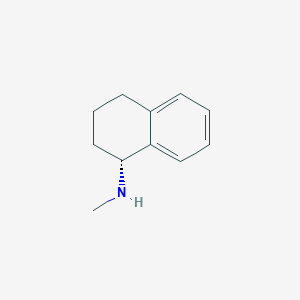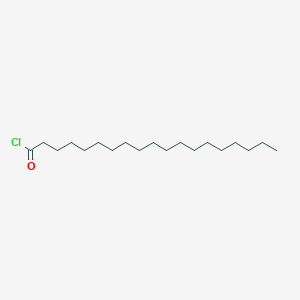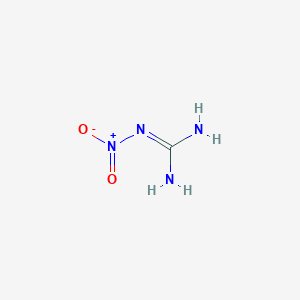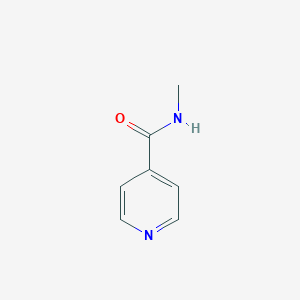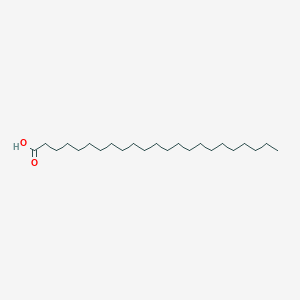
3,8-Dihydroxy-4-methoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dihydroxy-4-methoxycoumarin, also known as esculetin, is a natural coumarin derivative that has been widely studied for its potential therapeutic applications. It is found in various plants, including the bark of the horse chestnut tree and the seeds of the sweet clover plant. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of esculetin.
Wirkmechanismus
The mechanism of action of 3,8-Dihydroxy-4-methoxycoumarin is not fully understood. However, it has been suggested that it exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS), the modulation of inflammatory cytokines, and the suppression of cancer cell proliferation. Esculetin has also been shown to regulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemische Und Physiologische Effekte
Esculetin has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging ROS and inhibiting lipid peroxidation. Esculetin has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, 3,8-Dihydroxy-4-methoxycoumarin has been shown to possess anticoagulant activity by inhibiting the activity of thrombin and factor Xa.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,8-Dihydroxy-4-methoxycoumarin in lab experiments include its low toxicity, easy availability, and low cost. However, the limitations of using 3,8-Dihydroxy-4-methoxycoumarin in lab experiments include its poor solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 3,8-Dihydroxy-4-methoxycoumarin. One direction is to investigate the potential use of 3,8-Dihydroxy-4-methoxycoumarin in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of 3,8-Dihydroxy-4-methoxycoumarin as a natural food preservative due to its antioxidant and antimicrobial properties. Furthermore, the development of novel formulations and delivery systems for 3,8-Dihydroxy-4-methoxycoumarin could enhance its therapeutic potential. Finally, further studies are needed to elucidate the precise mechanism of action of 3,8-Dihydroxy-4-methoxycoumarin and its potential interactions with other drugs.
Synthesemethoden
Esculetin can be synthesized by several methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for the synthesis of 3,8-Dihydroxy-4-methoxycoumarin is the Perkin reaction, which involves the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate.
Wissenschaftliche Forschungsanwendungen
Esculetin has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and antitumor effects. Esculetin has also been investigated for its potential use in the treatment of various diseases, such as cardiovascular diseases, diabetes, and cancer.
Eigenschaften
CAS-Nummer |
125124-65-4 |
|---|---|
Produktname |
3,8-Dihydroxy-4-methoxycoumarin |
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
3,8-dihydroxy-4-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-5-3-2-4-6(11)8(5)15-10(13)7(9)12/h2-4,11-12H,1H3 |
InChI-Schlüssel |
VZGMEFIDTOGMSO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)OC2=C1C=CC=C2O)O |
Kanonische SMILES |
COC1=C(C(=O)OC2=C1C=CC=C2O)O |
Andere CAS-Nummern |
125124-65-4 |
Synonyme |
3,8-dihydroxy-4-methoxycoumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



